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Compound of Interest
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(hydrochloride)

Cat. No.: B1164562

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl Norcarfentanil is a synthetic opioid structurally related to carfentanil, a potent p-opioid
receptor agonist. As an N-methylated analog of norcarfentanil, it belongs to the 4-
anilidopiperidine class of opioids. Understanding the physicochemical and pharmacological
properties of N-methyl Norcarfentanil is crucial for forensic analysis, toxicological studies, and
the development of potential opioid receptor modulators. This technical guide provides a
comprehensive overview of its known characteristics, experimental protocols, and relevant
biological pathways.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-methyl Norcarfentanil.
It is important to note that as a research chemical, some experimental data such as melting
and boiling points are not readily available in peer-reviewed literature.
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Property Value Source(s)
methyl 1-methyl-4-(N-
Chemical Name phenylpropanamido)piperidine-  Wikipedia

4-carboxylate

N-methyl Carfentanil, N-methyl

Synonyms Norremifentanil, N-methyl Cayman Chemical[1]
Remifentanil

Molecular Formula C17H24N203 Wikipedia

Molecular Weight 304.39 g/mol Wikipedia

Molecular Formula (HCI salt)

C17H24N203 « HCI

Cayman Chemical[1]

Molecular Weight (HCI salt)

340.9 g/mol

Cayman Chemical[1]

Appearance

Solid

Cayman Chemical[1]

Solubility

Chloroform: Sparingly Soluble
(1-10 mg/ml)Methanol: Slightly
Soluble (0.1-1 mg/ml)DMSO:
Soluble

Cayman Chemical[1],
GLPBIO[2]

Melting Point

Not readily available. For
comparison, Norcarfentanil has

a melting point of 40-43°C.

Chemsrc[3]

Boiling Point

Not readily available. For
comparison, Norcarfentanil has
a boiling point of 437.5°C at
760 mmHg.

Chemsrc[3]

pKa

Not readily available.

Pharmacological Properties

N-methyl Norcarfentanil is an opioid analgesic that acts primarily as a p-opioid receptor

agonist. However, the substitution of the N-phenethyl group of carfentanil with a methyl group

significantly reduces its potency.
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Parameter

Finding

Source(s)

Receptor Target

p-opioid receptor (MOR)

Multiple Sources

Binding Affinity (Ki)

The binding affinity of N-methyl
carfentanil is reported to be
1,750 times weaker than
carfentanil at the guinea pig
brain p-opioid receptor. For
comparison, replacing the N-
phenethyl group with a methyl
group in fentanyl increases the
Ki value by approximately 40-
fold.

Predicting opioid receptor
binding affinity of
pharmacologically unclassified
designer substances using
molecular docking - PMC[4],
How p-Opioid Receptor
Recognizes Fentanyl - PMC -
NIH[5]

Functional Activity (ECso)

Specific ECso values for N-
methyl Norcarfentanil are not
readily available in the
literature. However, it is
described as being several
thousand times weaker than
carfentanil, and only slightly

stronger than morphine.

N-Methylnorcarfentanil -
Wikipedia[4]

Experimental Protocols
Synthesis of N-methyl Norcarfentanil

A plausible synthetic route to N-methyl Norcarfentanil involves the N-alkylation of

Norcarfentanil. This method is analogous to the synthesis of other N-substituted fentanyl

derivatives.

Reaction Scheme:

Norcarfentanil + Methylating Agent — N-methyl Norcarfentanil

Materials:

¢ Norcarfentanil
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o Methyl iodide (or another suitable methylating agent)

¢ Asuitable base (e.g., potassium carbonate, triethylamine)

e An appropriate solvent (e.g., acetonitrile, DMF)

Procedure (General):

» Dissolve Norcarfentanil in the chosen solvent.

e Add the base to the reaction mixture.

o Slowly add the methylating agent to the mixture at room temperature.

« Stir the reaction mixture at room temperature or with gentle heating until the reaction is
complete (monitored by TLC or LC-MS).

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate, dichloromethane).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography to yield N-methyl Norcarfentanil.
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A generalized workflow for the synthesis of N-methyl Norcarfentanil.

Analytical Methodology: LC-MS/MS for Fentanyl Analogs

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive
method for the detection and quantification of fentanyl analogs in biological and forensic
samples.

Sample Preparation (General):

» Protein Precipitation: For blood or plasma samples, proteins are precipitated using a solvent
like acetonitrile.

e Solid-Phase Extraction (SPE): For urine or more complex matrices, SPE can be used to
clean up and concentrate the sample.

e Dilution: Simple "dilute and shoot" methods can be employed for less complex matrices.

LC Parameters (Illustrative):
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e Column: A reverse-phase column (e.g., C18) is typically used.

» Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
often with an additive like formic acid or ammonium formate to improve peak shape and
ionization.

o Flow Rate: Typically in the range of 0.2-0.6 mL/min.

e Injection Volume: 5-20 pL.

MS/MS Parameters (lllustrative):

« lonization Mode: Electrospray lonization (ESI) in positive mode is commonly used.

e Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and
sensitivity.

 MRM Transitions: Specific precursor-to-product ion transitions for N-methyl Norcarfentanil
and an internal standard are monitored.
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A typical workflow for the analysis of N-methyl Norcarfentanil by LC-MS/MS.

Biological Signhaling Pathway

N-methyl Norcarfentanil, as a p-opioid receptor agonist, is expected to activate the canonical
G-protein coupled receptor (GPCR) signaling pathway associated with this receptor.[6][7][8]
This pathway primarily involves the Gi/o family of G proteins.
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Key Steps in p-Opioid Receptor Signaling:

Ligand Binding: N-methyl Norcarfentanil binds to the extracellular domain of the p-opioid
receptor.

Conformational Change: Ligand binding induces a conformational change in the receptor.

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor
(GEF), promoting the exchange of GDP for GTP on the a-subunit of the associated
heterotrimeric Gi/o protein.

Subunit Dissociation: The G-protein dissociates into its Gai/o-GTP and Gy subunits.

Downstream Effects of Gai/o-GTP:

o Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (CAMP)
levels.[6][8]

o Reduced PKA Activity: The decrease in CAMP reduces the activity of Protein Kinase A
(PKA).

Downstream Effects of Gpy:

o Activation of GIRK Channels: Gy activates G-protein-gated inwardly rectifying potassium
(GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which
reduces neuronal excitability.[7]

o Inhibition of Voltage-Gated Calcium Channels (VGCCSs): Gy inhibits N-type and P/Q-type
VGCCs, reducing calcium influx and subsequent neurotransmitter release.[8]

Signal Termination: The intrinsic GTPase activity of the Ga subunit hydrolyzes GTP to GDP,
leading to the re-association of the Ga and Gy subunits, terminating the signal.

Receptor Desensitization and Internalization: Chronic activation can lead to phosphorylation
of the receptor by G-protein-coupled receptor kinases (GRKSs), followed by the binding of [3-
arrestin, which uncouples the receptor from G-proteins and promotes its internalization.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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